恩格列净

描述

Empagliflozin is a medication used to treat type 2 diabetes. It works in the kidneys to prevent absorption of glucose (blood sugar), which helps lower the blood sugar level . It does not help patients who have insulin-dependent or type 1 diabetes .

Synthesis Analysis

The synthesis process for Empagliflozin involves taking 4-fluorotoluene as a starting material and carrying out radical bromo reaction, Friedel-Crafts alkylation reaction, deprotection, diazotization chlorination, and alkylation reaction to obtain an intermediate . This intermediate then undergoes condensation, etherification, and methoxyl removal with 2,3,4,6-quadri-O-trimethylsilyl-D-glucolactone to obtain Empagliflozin .

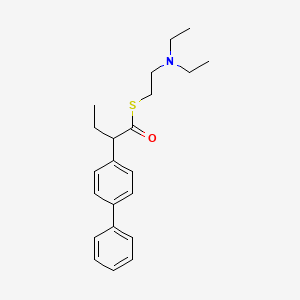

Molecular Structure Analysis

Empagliflozin works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) found in the proximal tubules in the kidneys . Empagliflozin occupies both the sugar-substrate-binding site and the external vestibule to lock SGLT2 in an outward-open conformation, thus inhibiting the transport cycle .

Chemical Reactions Analysis

Empagliflozin has been analyzed using high-performance liquid chromatography (HPLC) for quantification in raw and pharmaceutical dosage forms . The drug solution was found to be stable in refrigerator and ambient room temperature with mean % accuracy of >98% .

Physical And Chemical Properties Analysis

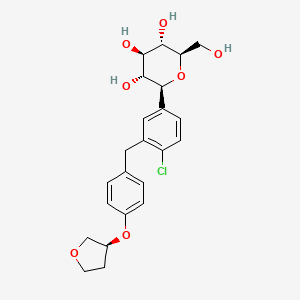

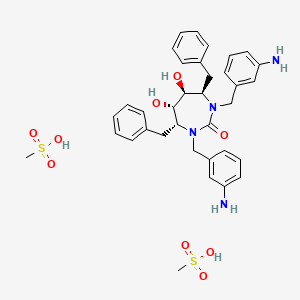

Empagliflozin has a molecular formula of C23H27ClO7 and a molecular weight of 450.91 g/mol . It is a C-glycosyl compound, an aromatic ether, a tetrahydrofuryl ether, and a member of monochlorobenzenes .

科学研究应用

Diabetes Treatment

Field

Endocrinology Application: Empagliflozin is an inhibitor of the sodium–glucose cotransporter 2 (SGLT2), which causes increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity and insulin resistance . Methods: Empagliflozin is used in monotherapy or as an adjunct to therapy to effectively lower fasting blood glucose, postprandial blood glucose, average daily glucose levels, glycated hemoglobin A 1C (HbA 1C) and also leads to significant weight reduction in patients with type 2 diabetes mellitus (T2DM) . Results: Empagliflozin has shown to be a fairly well-tolerated and safe drug .

Heart Failure Treatment

Field

Cardiology Application: Empagliflozin has proven to be a breakthrough in the treatment of heart failure (HF). It has been shown to reduce hospitalizations for HF and the number of deaths from cardiovascular causes . Methods: Empagliflozin is administered to patients with HF to improve their condition . Results: Empagliflozin treatment also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

Kidney Disease Treatment

Field

Nephrology Application: Empagliflozin has shown a nephroprotective effect . Methods: Empagliflozin is administered to patients with kidney disease to improve their condition . Results: Empagliflozin treatment reduces the risk of end-stage renal failure .

Protection Against Ischemia/Reperfusion-Induced Sudden Cardiac Death

Field

Cardiology Application: Empagliflozin protects the heart against ischemia/reperfusion-induced sudden cardiac death . Methods: Male Sprague Dawley rats were randomly assigned to sham-operated, control or empagliflozin groups. All except for the sham-operated rats were subjected to 5-min left main coronary artery ligation followed by 20-min reperfusion . Results: Empagliflozin eliminated myocardial vulnerability to sudden cardiac death (from 69.2% mortality rate in the control group to 0% in the empagliflozin group) and reduced the susceptibility to reperfusion-induced arrhythmias post I/R injury .

Treatment of Lithium Toxicity

Field

Toxicology Application: Empagliflozin and other SGLT-2 inhibitors can be used to treat life-threatening lithium toxicity . Methods: Empagliflozin is administered to patients with lithium toxicity to improve their condition . Results: Empagliflozin has shown to be effective in treating lithium toxicity .

Treatment of Heart Failure with Preserved Ejection Fraction

Field

Cardiology Application: Empagliflozin’s pharmacological action mainly affected cardiomyocyte oxidative stress modulation, and greatly influenced cardiomyocyte stiffness, myocardial extracellular matrix remodelling, heart concentric hypertrophy, and systemic inflammation . Methods: Empagliflozin is administered to patients with heart failure with preserved ejection fraction to improve their condition . Results: Empagliflozin has shown to be effective in treating heart failure with preserved ejection fraction .

Treatment of Chronic Kidney Disease

Field

Nephrology Application: Empagliflozin has been shown to delay disease progression and improve prognosis in individuals with diabetes as well as non-diabetic individuals . Methods: Empagliflozin is administered to patients with chronic kidney disease to improve their condition . Results: Empagliflozin has shown to be effective in treating chronic kidney disease .

Anticancer Drug

Field

Oncology Application: Empagliflozin has been shown to inhibit the growth of a variety of cancer cells . Methods: Empagliflozin is administered to patients with cancer to improve their condition . Results: Empagliflozin has shown to be effective in treating cancer .

安全和危害

Empagliflozin should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Side effects of Empagliflozin include a light-headed feeling, low blood sugar, dehydration, ketoacidosis, signs of a bladder infection, and common side effects may include a bladder infection or yeast infection in women .

未来方向

Empagliflozin has shown promising results in reducing hospitalizations for heart failure and death from cardiovascular causes . It has also been approved for the treatment of chronic kidney disease regardless of diabetic status . Future studies are highly anticipated to add to the growing knowledge of the SGLT2 inhibitor class, as well as discover possibilities for new disease states to benefit from Empagliflozin .

属性

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-QZMOQZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026093 | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines. | |

| Record name | Empagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Empagliflozin | |

CAS RN |

864070-44-0 | |

| Record name | Empagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Empagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)